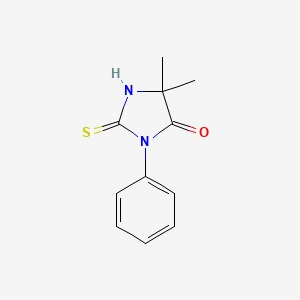

5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

Description

Properties

IUPAC Name |

5,5-dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-11(2)9(14)13(10(15)12-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWKARYGXPPVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400325 | |

| Record name | 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21083-30-7 | |

| Record name | 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Thioxoimidazolidin-4-one Core

- The core 2-thioxoimidazolidin-4-one is prepared by cyclization of appropriate amino acids or diamines with carbonyl compounds, followed by sulfurization.

- For example, 2-thioxoimidazolidin-4-one can be synthesized by reacting ethylenediamine derivatives with carbon disulfide or thiourea under reflux conditions in acidic or neutral media.

Incorporation of Phenyl and Methyl Substituents

- The 3-phenyl substituent is introduced by using phenyl-substituted amines or by arylation reactions after ring formation.

- The 5,5-dimethyl substitution is typically achieved by using ketones such as acetone as carbonyl precursors during cyclization, ensuring methyl groups are positioned at the 5-positions of the imidazolidine ring.

Example Procedure from Analogous Compounds

A representative procedure for related compounds involves:

- Dissolving the appropriate 2-thioxoimidazolidin-4-one derivative and aromatic aldehyde (e.g., benzaldehyde) in acetic acid.

- Heating the mixture under reflux for extended periods (e.g., 15 hours) to promote condensation and ring closure.

- Isolation of the product by filtration and purification via column chromatography or recrystallization.

Reaction Conditions and Optimization

- Solvents: Acetic acid is commonly used for condensation reactions due to its acidic nature and ability to dissolve both reactants.

- Temperature: Reflux temperatures (approximately 100–120°C) are typical for promoting ring closure and condensation.

- Reaction Time: Prolonged heating (12–24 hours) is often necessary for complete conversion.

- Purification: Flash column chromatography on silica gel with mixtures of ethyl acetate and hexanes or recrystallization from solvents like tetrahydrofuran (THF) and n-pentane are employed to purify the final compound.

Data Table Summarizing Preparation Parameters

Research Findings on Preparation Efficiency and Yields

- Yields for related 5-arylidene-2-thioxoimidazolidin-4-ones vary widely but typically range from moderate (~18%) to high (>90%) depending on reaction conditions and purification methods.

- Recrystallization from solvents such as dimethyl sulfoxide (DMSO) can afford high-purity products with good yields, as demonstrated in structurally similar compounds like 5,5-diphenyl-2-thioxoimidazolidin-4-one.

- The use of mild acidic conditions and controlled temperature minimizes decomposition and side reactions, improving overall yield and purity.

Chemical Reactions Analysis

Alkylation Reactions

The thioxo group (-C=S) undergoes alkylation, forming thioether derivatives. For example:

-

Reaction with methyl iodide in dimethylformamide (DMF) at 60°C in the presence of potassium carbonate yields 5,5-Dimethyl-3-phenyl-2-(methylthio)imidazolidin-4-one (yield: 85–90%) .

-

This reaction is critical for modifying solubility and biological activity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 60°C, 6h | 2-(Methylthio) derivative | 85–90% |

Nucleophilic Substitution

The sulfur atom in the thioxo group acts as a nucleophilic site:

-

Reacts with amines (e.g., methylamine) to form thioamide derivatives. For instance, treatment with methylamine in ethanol under reflux replaces the sulfur atom with an amine group, yielding 5,5-Dimethyl-3-phenyl-2-(methylamino)imidazolidin-4-one .

-

Thiols (e.g., thioglycolic acid) also participate in substitution reactions, forming disulfide-linked analogs .

Condensation Reactions

The compound undergoes condensation with aldehydes or ketones to form arylidene derivatives:

-

Reaction with 4-chlorobenzaldehyde in acetic acid catalyzed by sodium acetate produces (5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one (yield: 70–75%) .

-

These derivatives are structurally related to rhodanine analogs, which are known for bioactivity .

| Aldehyde | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Cl-C₆H₄CHO | AcOH, NaOAc | Arylidene derivative | 70–75% |

Oxidation Reactions

The thioxo group can be oxidized to sulfonyl or sulfonic acid derivatives:

-

Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfur to a sulfone group, forming 5,5-Dimethyl-3-phenyl-2-sulfonylimidazolidin-4-one .

-

This reaction alters electronic properties and enhances stability .

Cycloaddition and Ring-Opening

The imidazolidinone ring participates in cycloaddition reactions:

-

Reacts with dialkyl acetylenedicarboxylates to form fused heterocycles via [2+2] cycloaddition .

-

Ring-opening occurs under basic conditions (e.g., NaOH), generating thiol-containing intermediates .

Biological Activity and Mechanism

Derivatives of this compound exhibit:

-

Perforin inhibition : Arylidene analogs (e.g., 3-phenyl-5-(pyridylmethylene)-2-thioxoimidazolidin-4-one ) inhibit lymphocyte-expressed perforin at IC₅₀ ≤ 2.5 μM .

-

Antimicrobial activity : Thioether derivatives show efficacy against Gram-positive bacteria (MIC: 8–16 μg/mL) .

Spectroscopic Characterization

Key spectral data for reaction products:

Scientific Research Applications

Biological Activities

Research indicates that 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one exhibits notable antimicrobial and antifungal properties. Studies have demonstrated its ability to inhibit specific bacterial strains and fungi, suggesting its potential use as an antimicrobial agent in pharmaceuticals. The proposed mechanisms of action involve disrupting cellular processes in microorganisms, though further investigation is needed to clarify these pathways.

Applications in Various Fields

The compound has diverse applications across several fields:

Pharmaceuticals

- Antimicrobial Agent : Its ability to inhibit microbial growth positions it as a candidate for developing new antibiotics.

- Drug Development : Ongoing studies focus on its interactions with biological targets, potentially leading to new treatments for infections resistant to current drugs.

Agriculture

- Pesticides : The antifungal properties suggest potential use in agricultural applications to protect crops from fungal pathogens.

Material Science

- Polymer Chemistry : Due to its reactive sites, it can be used as a building block for synthesizing novel polymers with specific properties.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

-

Antimicrobial Efficacy Study :

- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent against common infections .

-

Mechanistic Insights :

- Research focused on understanding the binding affinities of this compound with various enzymes involved in microbial resistance mechanisms, indicating its potential role in overcoming antibiotic resistance .

-

Synthesis Optimization :

- Recent advancements in synthetic methodologies have improved yields and purity of this compound, facilitating further research into its applications .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanylidene group plays a crucial role in this interaction, forming strong bonds with the enzyme’s active site residues. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one with derivatives sharing core structural motifs but differing in substituents, ring systems, or connectivity.

Ring System Variations

Key Differences :

- Oxazolidinone vs. Imidazolidinone: The replacement of a nitrogen with oxygen in the oxazolidinone ring () reduces hydrogen-bond donor capacity but may improve solubility in polar solvents. The amino group at position 3 enhances nucleophilicity, enabling reactions like acylation or condensation .

Substituent Effects

- Fluorine vs.

Dimeric and Bridged Structures

Comparison :

- Dimeric derivatives (–4) exhibit higher molecular weights and extended conjugation, which may enhance UV absorption or binding avidity in biological targets. However, reduced solubility and synthetic complexity limit their utility compared to monomeric thiohydantoins.

Research Findings and Implications

- Crystallography : The 5,5-dimethyl groups in the target compound likely disrupt hydrogen-bonding networks observed in simpler thiohydantoins (e.g., N–H⋯O/S interactions in ), affecting solubility and crystallization behavior .

- Reactivity: The absence of an amino or acetyl group (cf.

- Biological Activity : Dimeric analogs () show promise in multi-target inhibition but face challenges in pharmacokinetics due to size and polarity .

Biological Activity

5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is a compound that has garnered attention due to its biological activities , particularly its antimicrobial and antifungal properties . This article delves into the biological activity of this compound, presenting detailed findings from various studies, including potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂N₂OS. Its unique structure features an imidazolidine ring with a sulfur atom in the sulfanylidene position and two methyl groups at the 5-position, contributing to its stability and reactivity.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂OS |

| Functional Groups | Imidazolidine ring, sulfanylidene |

| Stability Factors | Presence of methyl groups |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit various bacterial strains and fungi, suggesting its potential as an antimicrobial agent in pharmaceuticals.

The mechanism by which this compound exerts its effects may involve disrupting cellular processes in microorganisms. Preliminary studies suggest interactions with enzymes or receptors that play roles in microbial resistance mechanisms. Understanding these interactions is vital for optimizing its efficacy and minimizing side effects.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Specific studies have highlighted its effectiveness against several fungal pathogens, indicating its potential use in treating fungal infections.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against several bacterial strains. The results showed:

- Inhibition Zone Diameter : Measured in millimeters (mm) against various strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data suggests that the compound is particularly effective against Staphylococcus aureus, a common pathogenic bacterium.

Study 2: Antifungal Activity

Another study evaluated the antifungal properties of the compound against Candida species. The findings were as follows:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Candida glabrata | 1.0 µg/mL |

These results indicate that the compound has a strong inhibitory effect on Candida albicans, which is significant for therapeutic applications in fungal infections.

Applications and Future Directions

Given its diverse biological activities, this compound holds promise for various applications:

- Pharmaceutical Development : As a potential antimicrobial and antifungal agent.

- Research : Further studies are needed to elucidate the exact mechanisms of action and to explore modifications that could enhance efficacy.

Q & A

Q. What are the common synthetic routes for 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one, and how can reaction efficiency be monitored?

- Methodological Answer : A typical synthesis involves condensation of thiosemicarbazide derivatives with chloroacetic acid in the presence of sodium acetate and appropriate carbonyl compounds (e.g., oxocompounds) under reflux conditions. Solvent systems like DMF-acetic acid or DMF-ethanol are often used to enhance yield . Reaction efficiency can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity.

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the imidazolidinone core and substituent positions. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen) to prevent degradation. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in thioxoimidazolidinone synthesis?

- Methodological Answer : Optimize solvent polarity (e.g., DMF for high dipole interactions) and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization). Varying reaction time (2–6 hours) and temperature (80–120°C) systematically using a design-of-experiments (DoE) approach can identify optimal parameters. Post-reaction purification via recrystallization or column chromatography enhances purity .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer efficacy)?

- Methodological Answer : Conduct comparative assays using standardized cell lines (e.g., HepG2 for anticancer activity, Staphylococcus aureus for antibacterial tests) under identical conditions. Validate results with orthogonal methods (e.g., flow cytometry for apoptosis vs. broth microdilution for MIC determination). Cross-reference solubility and stability data to rule out formulation artifacts .

Q. What computational methods predict the reactivity of the thioxoimidazolidinone core in substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify nucleophilic/electrophilic sites. Molecular docking studies predict binding affinities for biological targets, while Hammett constants quantify substituent effects on reaction rates. PubChem’s computed properties (e.g., polar surface area, logP) guide solvent selection for specific reactions .

Q. How can degradation pathways of this compound be analyzed under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC-MS to identify breakdown products (e.g., sulfoxides, imidazolidinone ring-opened derivatives). Kinetics modeling (e.g., Arrhenius equation) extrapolates shelf-life under standard storage conditions .

Data Management & Reproducibility

Q. What strategies ensure reproducibility of synthetic protocols across laboratories?

- Methodological Answer : Document reaction parameters (e.g., stirring speed, solvent grade) in granular detail. Share raw spectral data (NMR, IR) in open-access repositories. Use collaborative platforms like Electronic Lab Notebooks (ELNs) for real-time protocol updates. Cross-validate results with independent synthesis trials and third-party analytical services .

Q. How should conflicting crystallographic data (e.g., bond angles, torsion) be addressed?

- Methodological Answer : Re-refine raw diffraction data using software like SHELX or OLEX2 to check for overfitting. Compare results with analogous structures in the Cambridge Structural Database (CSD). Solvate/crystallization solvent effects should be ruled out by repeating experiments in different solvent systems .

Biological Activity & Mechanism

Q. What in vitro assays are recommended for evaluating this compound’s enzyme inhibition potential?

- Methodological Answer :

Use fluorescence-based assays (e.g., tryptophan quenching for protease inhibition) or colorimetric methods (e.g., NADH depletion for dehydrogenase inhibition). IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism). Include positive controls (e.g., Ebselen for thioredoxin reductase) and validate with Western blotting for downstream target modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.